1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone
Overview
Description
“1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone” is an organic compound with the molecular formula C8H6BrFO2. It has a molecular weight of 233.03 . This compound belongs to the class of phenols.
Synthesis Analysis
The synthesis of this compound can be achieved by the bromination of 2-hydroxy-4-fluorophenol . The yield of this compound was 46.0 kg (60%) .Molecular Structure Analysis
The InChI code of this compound is 1S/C8H6BrFO2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,1H3 .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 268.5±40.0 °C, and its density is predicted to be 1.667±0.06 g/cm3 . The pKa value is predicted to be 8.35±0.23 .Scientific Research Applications
Bromination Reactions
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone has been investigated in selective α-monobromination reactions. These reactions are significant for synthesizing various α-bromo-alkylaryl ketones, which are valuable in chemical synthesis and pharmaceutical applications. The process involves using ionic liquids as bromine sources, demonstrating high efficiency and selectivity under solvent-free conditions (W. Ying, 2011).
Antimicrobial Activity
Compounds synthesized from this compound have been tested for their antimicrobial activity. A novel series of isoxazole derivatives displayed in vitro antimicrobial properties against bacterial and fungal organisms. This research indicates the potential of these compounds in developing new antimicrobial agents (K. S. Kumar et al., 2019).
Fluorescent Probes for Biological Systems
In the development of fluorescent probes, 1-(2-Hydroxyphenyl)ethanone, a related compound, has been used to create a BODIPY-based probe. This probe shows high selectivity and sensitivity for hydrogen sulfide (H2S), with potential applications in biological systems like cell studies, highlighting the role of HS− in biological systems (T. Fang et al., 2019).
Liquid Crystalline Materials
This compound derivatives have been used in synthesizing liquid crystalline polyethers. These materials exhibit unique phase transition temperatures and thermodynamic properties, which are crucial in developing advanced materials for electronic and optical applications (V. Percec & M. Zuber, 1992).
Schiff Base Synthesis
Schiff bases synthesized from derivatives of this compound have demonstrated antimicrobial activity. These compounds have been characterized using various spectroscopic methods, and their biological activity signifies their potential in medicinal chemistry applications (Divyaraj Puthran et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
1-(3-bromo-5-fluoro-2-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4(11)6-2-5(10)3-7(9)8(6)12/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONDYRNMURZSPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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